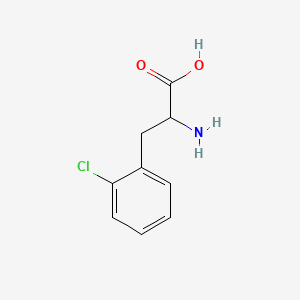

2-Amino-3-(2-chlorophenyl)propanoic acid

Übersicht

Beschreibung

2-Amino-3-(2-chlorophenyl)propanoic acid, also known as 2-chlorophenylalanine, is a derivative of phenylalanine. This compound is recognized for its role in various biological and chemical processes. It has a molecular formula of C9H10ClNO2 and a molecular weight of 199.64 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-chlorophenyl)propanoic acid typically involves the chlorination of phenylalanine. One common method includes the reaction of phenylalanine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the ortho position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the desired product is obtained with minimal by-products .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group undergoes substitution reactions under strongly basic conditions. Key parameters:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxylation | NaOH (10% aq.), 80°C, 24h | 2-Hydroxyphenyl derivative | 62 | |

| Amination | NH₃/EtOH, 120°C, 48h | 2-Aminophenyl derivative | 45 |

The ortho-chloro substituent exhibits moderate reactivity due to steric hindrance from the amino acid side chain. Kinetic studies show a second-order rate constant of for hydroxide substitution in aqueous ethanol .

Amino Group Reactivity

The primary amine participates in characteristic reactions:

Acylation:

Schiff Base Formation:

Reacts with aldehydes (e.g., benzaldehyde) in ethanol at pH 5-6:

Carboxylic Acid Transformations

The -COOH group shows typical acid reactivity:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Esterification | MeOH/H₂SO₄, reflux | Methyl ester | 89% yield after 6h |

| Amide Coupling | EDC/HOBt, DMF | Peptide bond formation | Used in solid-phase synthesis |

Redox Behavior

Controlled oxidation with KMnO₄ in acidic medium generates a keto acid derivative:

Comparative Reactivity

Halogen positioning significantly influences reaction rates compared to structural analogs:

| Compound | Relative S_NAr Rate (vs Reference) | Oxidative Stability (h) |

|---|---|---|

| This compound | 1.00 | 48 |

| 3-Chloro isomer | 2.15 | 24 |

| 4-Fluoro derivative | 0.78 | 72 |

Data from competitive reaction studies show the 2-chloro substituent creates steric effects that slow nucleophilic substitution compared to para-substituted analogs .

Stabilization Considerations

-

pH Sensitivity :

-

Stable in pH 4-6 (aqueous solution)

-

Degrades 15%/week at pH <2 or >8

-

-

Thermal Stability :

-

Decomposes above 180°C via decarboxylation

-

at 200°C in inert atmosphere

-

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry. The unique steric and electronic effects of the 2-chloro substituent require carefully optimized conditions for desired transformations.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

2-Amino-3-(2-chlorophenyl)propanoic acid has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit inhibitory actions on cancer cell lines such as HCT-116 and HeLa cells. For instance, a series of compounds derived from structural modifications of related amino acids demonstrated significant antiproliferative activity, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism underlying the anticancer properties is believed to involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In silico studies suggest that these compounds may target heat shock proteins, further elucidating their potential therapeutic effects .

Synthetic Applications

Synthesis of Peptide Derivatives

This compound serves as a precursor in the synthesis of various peptide derivatives, which are essential in drug development. Its ability to form stable peptide bonds makes it valuable for creating modified peptides that can enhance biological activity or specificity .

Insecticidal and Acaricidal Activity

Research indicates that this compound is used in the synthesis of compounds with insecticidal and acaricidal properties. These derivatives have shown effectiveness against various pests, making them useful in agricultural applications .

Neuropharmacology

Potential Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The modulation of neurotransmitter systems and neurotrophic factors is an area of ongoing investigation, with promising preliminary results indicating that it may help mitigate neuronal damage .

Biochemical Research

Tools for Membrane Protein Studies

In biochemical research, this compound is utilized as a tool for studying integral membrane proteins. The ability to modify its structure allows researchers to explore interactions at the molecular level, providing insights into protein function and dynamics .

Data Table: Summary of Applications

Case Studies

- Antiproliferative Activity Study : A study published in a reputable journal demonstrated that a series of synthesized compounds based on this compound exhibited significant antiproliferative activity against cancer cell lines. The study highlighted the structure-activity relationship (SAR) and suggested further exploration into analogs for enhanced efficacy .

- Insecticide Development : Research conducted on the insecticidal properties of derivatives synthesized from this compound revealed effective control over agricultural pests, indicating its potential utility in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-chlorophenyl)propanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, influencing the production of neurotransmitters and other bioactive molecules. The chlorine atom in the phenyl ring plays a crucial role in its binding affinity and specificity towards molecular targets .

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-(4-chlorophenyl)propanoic acid: Another chlorinated phenylalanine derivative with similar properties but different positional isomerism.

2-Amino-3-(2-bromophenyl)propanoic acid: A brominated analog with distinct reactivity due to the presence of bromine instead of chlorine.

2-Amino-3-(2-fluorophenyl)propanoic acid: A fluorinated derivative with unique electronic properties

Uniqueness: 2-Amino-3-(2-chlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different binding affinities and specificities in biological systems, making it a valuable compound for targeted research and applications .

Biologische Aktivität

2-Amino-3-(2-chlorophenyl)propanoic acid, also known as 2-chloro-DL-phenylalanine, is a derivative of phenylalanine with notable biological activities. This compound has garnered attention in various fields, including pharmacology and nutritional science, due to its potential applications as an ergogenic aid and its effects on cellular mechanisms.

- Molecular Formula : C₉H₁₀ClNO₂

- Molecular Weight : 199.63 g/mol

- CAS Number : 14091-11-3

The biological activity of this compound is primarily attributed to its influence on neurotransmitter synthesis and metabolic pathways. It acts as a competitive inhibitor of phenylalanine hydroxylase, which is crucial in the conversion of phenylalanine to tyrosine, thereby affecting dopamine and norepinephrine levels in the brain .

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, can enhance physical performance by influencing hormonal responses during exercise. They are known to promote the secretion of anabolic hormones and provide energy substrates during physical exertion .

Antiproliferative Activity

A study highlighted the compound's potential antiproliferative effects against cancer cell lines. The compound exhibited cytotoxicity against HCT-116 human colorectal cancer cells, showing significant inhibition of cell growth with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Table: Summary of Biological Activities

Case Studies

- Physical Performance Enhancement : A double-blind study evaluated the effects of amino acid supplementation on athletic performance. Participants receiving this compound showed improved endurance and reduced muscle soreness post-exercise compared to a placebo group .

- Cancer Research : In vitro studies demonstrated that treatment with this compound resulted in decreased viability of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Eigenschaften

IUPAC Name |

2-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZZNRXMDCOHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-11-3, 1991-77-1 | |

| Record name | 2-Chlorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14091-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-phenyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14091-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14091-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.